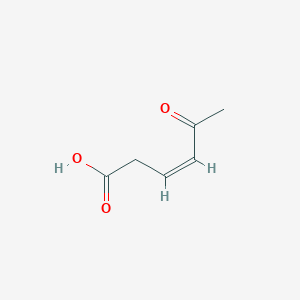

(Z)-5-Oxohex-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113219-94-6 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(Z)-5-oxohex-3-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2- |

InChI Key |

JILYFEZVVJXRHV-IHWYPQMZSA-N |

SMILES |

CC(=O)C=CCC(=O)O |

Isomeric SMILES |

CC(=O)/C=C\CC(=O)O |

Canonical SMILES |

CC(=O)C=CCC(=O)O |

Synonyms |

3-Hexenoic acid, 5-oxo-, (Z)- (9CI) |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence

Identification in Biological Systems

(Z)-5-Oxohex-3-enoic acid has been identified as a key precursor in the biosynthesis of sorbicillinoids, a large family of polyketide metabolites produced by various fungi. Its presence is therefore implied in a range of fungal species, including those from the genera Penicillium, Trichoderma, and Acremonium rsc.orgrsc.orgresearchgate.net. While direct isolation from these organisms is not always the primary focus of research, its incorporation into more complex molecules is a definitive indicator of its existence within these biological systems. For instance, its role as a dienophile in the formation of trichodermanones by Trichoderma species provides strong evidence for its natural occurrence rsc.org.

Enzymatic Derivation and Transformation Pathways

The formation and utilization of this compound are intrinsically linked to specific enzymatic pathways within microbial metabolism, particularly in fungi.

Role in Microbial Metabolism

In the realm of microbial biochemistry, this compound is recognized for its participation in the biosynthesis of sorbicillinoids. Fungi such as Penicillium chrysogenum produce a variety of these complex molecules, and the biosynthetic pathways often involve a Diels-Alder reaction where this compound (or a closely related derivative) serves as the dienophile rsc.orgrsc.org. This cycloaddition reaction is a key step in generating the characteristic structural diversity of sorbicillinoids.

Involvement in Degradative Processes (e.g., Steroid Catabolism)

The involvement of this compound in degradative processes is less direct but has been observed in studies of steroid catabolism by bacteria. In the degradation of testosterone (B1683101) by Comamonas testosteroni, a related compound, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, is a confirmed intermediate asm.orgresearchgate.net. Research has shown that non-enzymatic conversion of this intermediate can lead to the formation of 2-oxohex-3-enoic acid researchgate.net. While this points to the potential for oxohexenoic acids to arise from steroid breakdown, the direct enzymatic formation of the (Z)-5-oxo isomer in this specific pathway has not been definitively established. The primary products of the key hydrolase (TesD) in this pathway are 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid asm.org.

Relationship to Other Metabolites (e.g., Ascorbic Acid Tautomers, Sorbicillinoids)

The most well-documented metabolic relationship of this compound is with the sorbicillinoids. As previously mentioned, it is a fundamental building block for a subset of these fungal natural products. For example, the biosynthesis of trichodermanones A–D involves the cycloaddition of (Z)-5-oxohex-2-enoic acid, a tautomer of the title compound, with a sorbicillinol-derived diene rsc.orgresearchgate.net.

A potential, though less direct, relationship has been explored in theoretical studies of ascorbic acid (Vitamin C) tautomers. One of the theoretical tautomers of ascorbic acid is (S, Z)-3,5,6-trihydroxy-2-oxohex-3-enoic acid researchgate.netresearchgate.net. While structurally related to this compound, they are distinct molecules, and a direct metabolic pathway linking the two has not been experimentally demonstrated.

Isolation and Characterization from Natural Sources

The isolation of this compound from natural sources is challenging due to its likely role as a transient intermediate that is quickly consumed in subsequent biosynthetic steps. However, its structural motifs are present in more complex, stable molecules that are readily isolated. The characterization of these larger molecules often provides the evidence for the existence of this compound as a precursor.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are instrumental in separating metabolites from complex mixtures obtained from fungal cultures researchgate.net. Subsequent characterization would typically involve mass spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise structure, including the stereochemistry of the double bond. While specific isolation protocols for this compound are not widely published, methods for related compounds, such as the DNPH derivatization of 2-oxohex-3-enoic acid for HPLC analysis, have been described researchgate.net.

Chemical Reactivity and Mechanistic Investigations of Z 5 Oxohex 3 Enoic Acid

Reactivity of the Carbonyl (Keto) Moiety

The carbonyl group at the C5 position of (Z)-5-Oxohex-3-enoic acid is a key site for chemical transformations. Its reactivity is typical of a ketone and is influenced by the electronic and steric environment within the molecule.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the keto group is susceptible to attack by nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the alcohol product. A variety of nucleophiles can participate in these additions.

Common nucleophilic addition reactions at the carbonyl carbon include:

Reduction: The keto group can be reduced to a secondary alcohol using various reducing agents.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Table 1: Predicted Nucleophilic Addition Reactions of the Carbonyl Moiety

| Nucleophile/Reagent | Product Type | Illustrative Reaction Conditions |

| Sodium borohydride (NaBH₄) | Secondary Alcohol | Methanol, 0 °C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Diethyl ether or THF, followed by aqueous workup |

| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Diethyl ether or THF, followed by acidic workup |

| Hydrogen cyanide (HCN) | Cyanohydrin | Catalytic KCN, acidic conditions |

Alpha-Proton Reactivity

The protons on the carbon atoms adjacent to the carbonyl group (the α-protons) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting enolate conjugate base. In this compound, there are two sets of α-protons: those on the C4 methylene group and those on the C6 methyl group.

The formation of an enolate ion is a critical step in many reactions, including:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Aldol Condensation: Under basic or acidic conditions, the enolate can add to the carbonyl group of another molecule (or intramolecularly) to form a β-hydroxy ketone or aldehyde.

The regioselectivity of enolate formation (i.e., whether the C4 or C6 proton is removed) can often be controlled by the choice of base and reaction conditions. Sterically hindered bases at low temperatures tend to favor the formation of the kinetic enolate (from deprotonation at C4), while thermodynamically controlled conditions may favor the more substituted enolate (from deprotonation at C6).

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is another prominent reactive center in this compound, capable of undergoing a range of transformations characteristic of this functional group.

Esterification and Amidation

The carboxylic acid can be converted to its corresponding ester or amide derivatives through reaction with alcohols or amines, respectively.

Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol.

Amidation: The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is activated, for instance, by using coupling reagents like dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation at room temperature.

Table 2: Representative Esterification and Amidation Reactions

| Reagent | Product Type | Typical Conditions |

| Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | Reflux |

| Thionyl chloride (SOCl₂), then Ethanol (C₂H₅OH) | Ethyl Ester | Two-step process |

| Ammonia (NH₃), DCC | Primary Amide | Dichloromethane, room temperature |

| Ethylamine (CH₃CH₂NH₂), DCC | N-Ethyl Amide | Dichloromethane, room temperature |

Decarboxylation Reactions

As a β,γ-unsaturated acid, this compound has the potential to undergo decarboxylation (loss of CO₂) upon heating. This process is thought to proceed through a cyclic, six-membered transition state, similar to that observed in the decarboxylation of β-keto acids. stackexchange.comrsc.orgdoubtnut.com This pericyclic reaction involves the transfer of the acidic proton to the γ-carbon of the double bond, leading to the formation of a dienol intermediate which then tautomerizes to the more stable ketone. stackexchange.com

Reactivity of the Olefinic (C=C Double Bond) System

The carbon-carbon double bond in this compound is a site of unsaturation and can undergo various addition reactions. As it is not conjugated with the carbonyl group, its reactivity is more akin to that of an isolated alkene, though it can be influenced by the presence of the other functional groups.

Electrophilic Addition: The double bond can be attacked by electrophiles. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C4) and the halide adds to the more substituted carbon (C3), forming a carbocation intermediate.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This would lead to the formation of 5-oxohexanoic acid. Under more forcing conditions, both the alkene and the ketone could be reduced.

Table 3: Common Reactions of the C=C Double Bond

| Reagent | Reaction Type | Expected Product |

| H₂, Pd/C | Catalytic Hydrogenation | 5-Oxohexanoic acid |

| Br₂ | Halogenation | 3,4-Dibromo-5-oxohexanoic acid |

| HBr | Hydrohalogenation | 3-Bromo-5-oxohexanoic acid |

| H₂O, H⁺ | Acid-catalyzed Hydration | 3-Hydroxy-5-oxohexanoic acid |

Electrophilic Addition Reactions

The alkene moiety in this compound is a prime site for electrophilic addition reactions. In the presence of electrophiles like hydrogen halides (HX) or halogens (X₂), the π-electrons of the double bond act as a nucleophile, initiating the reaction. For instance, the addition of a hydrogen halide would proceed through a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom that results in the more stable carbocation. In this case, addition to C-4 would be favored due to the potential for resonance stabilization of a positive charge at C-3 or the inductive effect of the alkyl chain.

The presence of the carboxylic acid and ketone groups can influence the regioselectivity of these additions. While the double bond is not in direct conjugation with the carbonyl groups, their electron-withdrawing nature can have a modest inductive effect on the reactivity of the alkene.

A notable reaction in a related class of compounds, α,β-unsaturated carboxylic acids, is decarboxylative bromination, which can be achieved via anodic oxidation rhhz.netccspublishing.org.cn. Although this compound is a β,γ-unsaturated acid, the potential for such transformations under specific conditions warrants consideration. The reaction of α,β-unsaturated carbonyl compounds with N-halosuccinimides in the presence of a catalytic amount of benzoic acid can lead to dihalogenated products researchgate.net.

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| HBr | (Z)-4-Bromo-5-oxohexanoic acid | Hydrohalogenation |

| Br₂ | (Z)-3,4-Dibromo-5-oxohexanoic acid | Halogenation |

| H₂O/H⁺ | (Z)-4-Hydroxy-5-oxohexanoic acid | Acid-catalyzed Hydration |

Cycloaddition Reactions (e.g., Dienophile Role)

The carbon-carbon double bond in this compound allows it to participate in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction. The reactivity of the alkene as a dienophile is enhanced by the presence of electron-withdrawing groups. While the ketone and carboxylic acid in this compound are not in direct conjugation with the double bond, their inductive electron-withdrawing effect can still influence the dienophilic character of the alkene.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product, meaning the (Z)-configuration of the substituents on the double bond would be reflected in the stereochemistry of the newly formed cyclohexane ring. Studies on β,γ-unsaturated α-ketoesters have demonstrated their utility as substrates in asymmetric [2+4] annulation reactions, highlighting the potential for this class of compounds to act as dienophiles nih.gov.

Isomerization Processes

This compound can undergo several types of isomerization, primarily involving the geometry of the double bond and the interconversion between keto and enol forms.

Geometric (Z/E) Isomerization

The (Z)-isomer of 5-Oxohex-3-enoic acid can be converted to the more thermodynamically stable (E)-isomer. This isomerization can be facilitated by heat, light, or acid/base catalysis. Acid-catalyzed isomerization of β,γ-unsaturated ketones to their α,β-isomers is a well-documented process that proceeds through an enol intermediate libretexts.org. A similar mechanism can be proposed for the Z/E isomerization of this compound, where protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon, can lead to a common enol intermediate that can then re-protonate to form either the (Z) or (E) isomer.

Photochemical isomerization is also a possibility. The irradiation of β,γ-unsaturated ketones can lead to various photochemical rearrangements, including cis-trans isomerization magadhmahilacollege.org. The specific outcome would depend on the wavelength of light used and the presence of photosensitizers.

Keto-Enol Tautomerism

Like other carbonyl compounds, this compound exists in equilibrium with its enol tautomers libretexts.orgoregonstate.eduleah4sci.compressbooks.pubmasterorganicchemistry.com. Tautomerization involves the migration of a proton and the shifting of a double bond. For this molecule, several enol forms are possible. The most significant equilibrium is typically between the keto form and the enol formed by the removal of a proton from the α-carbon (C-4 or C-6).

The keto form is generally more stable for simple ketones libretexts.orgleah4sci.com. The equilibrium can be influenced by solvent polarity and the potential for intramolecular hydrogen bonding in the enol form masterorganicchemistry.com. Both acid and base can catalyze the interconversion between the keto and enol forms oregonstate.edupressbooks.pub. Base catalysis proceeds via a resonance-stabilized enolate anion, while acid catalysis involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon pressbooks.pub.

| Tautomer | Structural Feature | Relative Stability Factor |

|---|---|---|

| Keto form | C=O at C-5 | Generally favored |

| Enol (at C-4) | C=C between C-4 and C-5 | Conjugation with C-3=C-4 double bond |

| Enol (at C-6) | C=C between C-5 and C-6 | Less substituted alkene |

Intramolecular Cyclization and Rearrangement Reactions

The presence of multiple functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

One potential pathway is an intramolecular Michael-type addition. Under basic conditions, deprotonation of the carbon α to the carboxylic acid (C-2) could generate a nucleophilic enolate, which could then attack the β-carbon of the unsaturated system (C-3), although this is less likely as it would form a strained three-membered ring. A more plausible cyclization could occur if the molecule first isomerizes to the α,β-unsaturated isomer, (E)-5-oxohex-2-enoic acid.

Photochemical rearrangements are also characteristic of β,γ-unsaturated ketones. One such reaction is the oxa-di-π-methane rearrangement, which proceeds from the triplet excited state and results in the formation of a cyclopropyl ketone stackexchange.comresearchgate.net. Another photochemical process is the 1,3-acyl shift, which can lead to an isomeric β,γ-unsaturated ketone magadhmahilacollege.org.

Furthermore, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is a known method for synthesizing 4-substituted furan-2-ones organic-chemistry.org. This suggests that under appropriate oxidative conditions, this compound could potentially cyclize to form a lactone derivative.

Oxidative and Reductive Transformations

The alkene and ketone functionalities of this compound are susceptible to both oxidation and reduction.

The double bond can be cleaved under strongly oxidizing conditions, such as with hot, concentrated potassium permanganate (KMnO₄) or ozonolysis followed by an oxidative workup. This would lead to the formation of smaller carboxylic acids and ketones.

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The double bond may also be reduced under these conditions, particularly with stronger reducing agents or under catalytic hydrogenation conditions (e.g., H₂/Pd-C). The selectivity of the reduction would depend on the choice of reagent and reaction conditions.

| Reagent/Condition | Target Functional Group | Major Product |

|---|---|---|

| O₃, then Zn/H₂O | Alkene | 3-Oxobutanal and Glyoxylic acid |

| KMnO₄ (cold, dilute) | Alkene | (Z)-3,4-Dihydroxy-5-oxohexanoic acid |

| NaBH₄ | Ketone | (Z)-5-Hydroxyhex-3-enoic acid |

| H₂, Pd/C | Alkene and Ketone | 5-Hydroxyhexanoic acid |

Mechanistic Elucidation of Key Reactions

The chemical reactivity of this compound is governed by the interplay of its carboxylic acid, ketone, and non-conjugated carbon-carbon double bond functionalities. While detailed mechanistic studies specifically focused on this compound are limited in the available scientific literature, a thorough understanding of its key reactions can be elucidated by examining the established mechanisms of analogous β,γ-unsaturated keto acids and related compounds. The following sections explore the plausible mechanistic pathways for several key transformations of this compound.

A fundamental reaction of this compound is its potential isomerization to more thermodynamically stable conjugated isomers, such as (E)-5-Oxohex-2-enoic acid or 4-Oxohex-2-enoic acid. This isomerization can be catalyzed by either acid or base and is a critical consideration as the resulting α,β-unsaturated system exhibits markedly different reactivity, particularly a susceptibility to conjugate additions.

Acid-Catalyzed Isomerization:

Under acidic conditions, the isomerization likely proceeds through a protonation-deprotonation mechanism. The carbonyl oxygen of the ketone is the most likely site of initial protonation, enhancing the acidity of the adjacent α-protons.

Step 1: Protonation: The ketone carbonyl is protonated by an acid catalyst (H-A), forming a resonance-stabilized hydroxyallyl cation.

Step 2: Deprotonation: A conjugate base (A⁻) abstracts a proton from the α-carbon (C-4), leading to the formation of a conjugated enol intermediate.

Step 3: Tautomerization: The enol tautomerizes to the more stable α,β-unsaturated keto acid.

Base-Catalyzed Isomerization:

In the presence of a base, the isomerization is initiated by the abstraction of an acidic α-proton, generating an enolate intermediate.

Step 1: Deprotonation: A base (B:) abstracts a proton from the α-carbon (C-4), forming a resonance-stabilized enolate.

Step 2: Protonation: The enolate is protonated at the γ-carbon (C-2) by the conjugate acid (B-H), yielding the α,β-unsaturated keto acid.

The relative rates of these isomerization pathways would be dependent on the specific reaction conditions, including the strength of the acid or base catalyst and the solvent system employed.

β,γ-Unsaturated carboxylic acids are known to undergo intramolecular cyclization to form lactones, particularly furan-2-ones. In the case of this compound, this would involve the intramolecular addition of the carboxylic acid's hydroxyl group to the double bond. This reaction is typically promoted by electrophilic activation of the alkene.

An analogous and well-documented process is the oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents. organic-chemistry.org This suggests a plausible mechanistic pathway for the cyclization of this compound under similar electrophilic conditions.

Step 1: Electrophilic Activation: An electrophile (E⁺), such as an iodonium species, adds to the double bond, forming a cyclic intermediate (e.g., an iodonium ion) and activating the alkene towards nucleophilic attack.

Step 2: Intramolecular Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbons of the activated double bond in an endo or exo fashion, leading to the formation of a five-membered ring.

Step 3: Deprotonation and Elimination: Subsequent deprotonation of the oxonium ion and elimination of the electrophile (or its reduced form) yields the furan-2-one product.

The stereochemistry of the starting (Z)-alkene would influence the stereochemistry of the resulting furanone product, although subsequent isomerization under the reaction conditions is possible.

| Step | Intermediate | Key Features |

|---|---|---|

| 1 | Cyclic Electrophonium Ion | Three-membered ring containing the electrophile; activated double bond. |

| 2 | Bicyclic Oxonium Ion | Formation of the C-O bond; positive charge on the oxygen atom. |

| 3 | Substituted Furan-2-one | Final lactone product. |

While this compound itself is not a Michael acceptor, its conjugated isomers, formed via the isomerization pathways described in 4.7.1, are excellent substrates for Michael-type (1,4-conjugate) additions. The general mechanism involves the attack of a soft nucleophile at the β-carbon of the α,β-unsaturated carbonyl system. youtube.com

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the conjugated system.

Step 2: Enolate Formation: The π-electrons of the double bond shift, and the π-electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.

Step 3: Protonation: The enolate is protonated by a proton source (often the solvent or a conjugate acid) to yield the 1,4-adduct.

The reactivity of the conjugated isomer in Michael additions would be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile Type | Examples | Relative Reactivity | Reaction Characteristics |

|---|---|---|---|

| Soft Nucleophiles | Thiolates, Enolates, Organocuprates | High | Favorable for 1,4-addition. |

| Hard Nucleophiles | Organolithiums, Grignard Reagents | Low (for 1,4-addition) | Tend to favor 1,2-addition to the carbonyl group. |

Derivatives, Analogues, and Structure Activity Relationship Studies Sar from a Chemical Perspective

Synthesis of Substituted (Z)-5-Oxohex-3-enoic Acid Analogues

The synthesis of substituted analogues of 5-oxohexenoic acids has been explored, primarily through condensation reactions. A common strategy involves the reaction of levulinic acid with various aldehydes. For instance, the synthesis of a series of 6-aryl-4-oxohex-5-enoic acids has been reported, which, although differing in the position of the double bond and ketone, provides insight into the construction of the basic carbon skeleton. This method typically involves the condensation of an appropriate aldehyde with levulinic acid in the presence of a catalyst.

While specific methods for the direct synthesis of a wide range of substituted this compound analogues are not extensively documented in publicly available literature, general principles of organic synthesis can be applied. Stereoselective methods for the synthesis of trisubstituted (Z)-alkenes, such as the Julia-Kocienski olefination, could potentially be adapted to construct the Z-configured double bond with desired substituents. For example, the reaction of 1-Methyl-1H-tetrazol-5-yl alkyl sulfones with unsymmetrical ketones in the presence of a strong base like LiHMDS has been shown to produce (Z)-alkenes with high stereoselectivity.

| Aldehyde Reactant | Resulting 6-Aryl-4-oxohex-5-enoic Acid |

| Benzaldehyde | 6-Phenyl-4-oxohex-5-enoic acid |

| 4-Methylbenzaldehyde | 6-(4-Methylphenyl)-4-oxohex-5-enoic acid |

| 4-(Dimethylamino)benzaldehyde | 6-(4-(Dimethylamino)phenyl)-4-oxohex-5-enoic acid |

| 3,4-Dimethoxybenzaldehyde | 6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid |

Functionalization Strategies and Structural Modifications

The functional groups present in this compound provide multiple avenues for structural modification.

Carboxylic Acid Group: The carboxylic acid moiety is a prime site for functionalization. Standard organic transformations can be employed to convert it into a variety of derivatives. For example, the synthesis of N-substituted amides has been demonstrated for the related 6-aryl-4-oxohex-5-enoic acids. This is typically achieved through a mixed anhydride method using reagents like ethyl chloroformate and an appropriate amine. This approach allows for the introduction of a wide range of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.

Ketone Group: The ketone at the C-5 position can undergo various carbonyl chemistry reactions. These include reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, and addition reactions with organometallic reagents to introduce new carbon substituents.

Alkene Group: The Z-configured double bond can be subjected to reactions such as hydrogenation to yield the corresponding saturated keto acid, or various addition reactions. The stereochemistry of the double bond can influence the stereochemical outcome of these reactions.

Preparation of Macrocyclic and Heterocyclic Derivatives

While specific examples of macrocyclic and heterocyclic derivatives prepared directly from this compound are not readily found in the literature, the general principles of intramolecular cyclization of unsaturated keto acids and esters suggest its potential as a precursor for such structures.

Intramolecular reactions are a powerful tool for the synthesis of cyclic compounds. For instance, the intramolecular oxidative coupling of furanoid β-ketoesters has been shown to produce macrocycles of varying ring sizes. This suggests that with appropriate functionalization, derivatives of this compound could undergo similar cyclizations.

Furthermore, the functional groups in this compound can be utilized to construct heterocyclic rings. For example, the reaction of the ketone with a hydrazine derivative could lead to the formation of a pyrazoline or pyrazole ring. Similarly, intramolecular heterocyclization of thiosemicarbazones derived from α,β-unsaturated ketones is a known method for the synthesis of dihydro-1,3,4-thiadiazoles. The synthesis of indoles, benzofurans, and other heterocycles can be achieved through intramolecular cyclization of appropriately substituted precursors.

Investigation of Stereochemical Influence on Reactivity

The Z-geometry of the double bond in this compound is expected to play a significant role in its reactivity and the stereochemical outcome of its reactions. The synthesis of Z-alkenes can be challenging due to their lower thermodynamic stability compared to their E-isomers. However, stereoselective methods like the Wittig reaction and the Julia-Kocienski olefination have been developed to favor the formation of Z-alkenes. nih.gov

The spatial arrangement of the substituents around the Z-double bond can influence the approach of reagents, leading to different product distributions compared to the corresponding E-isomer. For example, in reactions involving the double bond, such as epoxidation or dihydroxylation, the stereochemistry of the starting alkene will dictate the relative stereochemistry of the newly formed stereocenters in the product.

While specific studies on the influence of the Z-stereochemistry on the reactivity of 5-oxohex-3-enoic acid are not widely reported, it is a general principle in organic chemistry that the stereochemistry of a molecule can have a profound impact on its chemical and physical properties.

Comparative Studies with Related Oxoenoic Acids

The reactivity of this compound can be better understood by comparing it with its positional isomers and stereoisomers. The family of oxohexenoic acids exhibits significant structural diversity.

(E)-5-Oxohex-3-enoic acid: This stereoisomer would be expected to have different physical properties and potentially different reactivity due to the trans-configuration of the double bond. The spatial arrangement of the substituents could lead to different outcomes in stereoselective reactions.

5-Oxohex-2-enoic acid: This is an α,β-unsaturated γ-keto carboxylic acid. The conjugation of the double bond with the carboxylic acid group makes it susceptible to reactions like Michael additions.

3-Oxohex-5-enoic acid: This is a β-keto acid, which are known for their propensity to undergo decarboxylation.

The position of the ketone and the double bond defines the specific chemical properties and reactivity of each isomer. This compound is classified as a β,γ-unsaturated keto acid, and its reactivity will be dictated by the interplay of the three functional groups in their specific arrangement.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (Z)-5-Oxohex-3-enoic acid, providing insights into the connectivity and spatial arrangement of atoms within the molecule. While experimental data is not publicly available, theoretical predictions based on computational models offer valuable approximations of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with deshielding effects observed for protons adjacent to electronegative atoms (oxygen) and double bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~175 |

| C2 (-CH₂-) | ~2.5-2.7 | ~30-35 |

| C3 (=CH-) | ~5.8-6.0 | ~125-130 |

| C4 (=CH-) | ~6.2-6.4 | ~140-145 |

| C5 (-C=O) | - | ~200 |

| C6 (-CH₃) | ~2.2-2.4 | ~25-30 |

| OH (-COOH) | ~10-12 | - |

Note: The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments of this compound. A COSY spectrum would reveal correlations between scalar-coupled protons, for instance, between the protons on C2 and C3, and between the protons on C3 and C4. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

The (Z)-stereochemistry of the double bond in this compound can be unequivocally determined using NMR spectroscopy. The magnitude of the vicinal coupling constant (³J) between the olefinic protons on C3 and C4 is diagnostic of the geometry. For a (Z)-isomer (cis), the coupling constant is typically in the range of 6-12 Hz, whereas for an (E)-isomer (trans), it is significantly larger, usually 12-18 Hz. Nuclear Overhauser Effect (NOE) experiments could also be employed to confirm the spatial proximity of the protons on the same side of the double bond.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₈O₃, corresponding to a monoisotopic mass of approximately 128.0473 g/mol . nih.gov

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be detected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways for this compound could include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 113.

Loss of a carboxyl group (-COOH): Leading to a fragment at m/z 83.

Decarboxylation (-CO₂): Producing a fragment at m/z 84.

Cleavage of the carbon-carbon bonds within the hexenoic acid chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=C (Alkene) | Stretching | 1630-1680 |

| C-H (sp² and sp³) | Stretching | 2850-3100 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

The presence of the broad O-H stretch, two distinct C=O stretching frequencies (for the carboxylic acid and the ketone), and the C=C stretching absorption would be key features in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as the conjugated system in this compound (the α,β-unsaturated ketone), will absorb light in the ultraviolet or visible region.

For this compound, two main electronic transitions are expected:

A π → π* transition associated with the conjugated C=C and C=O bonds, which is expected to have a high molar absorptivity (ε).

An n → π* transition associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups, which is typically of lower molar absorptivity.

The λmax (wavelength of maximum absorbance) for the π → π* transition in similar α,β-unsaturated keto acids is typically in the range of 210-250 nm. The exact position of the absorption maximum can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the analysis of organic compounds, providing robust methods for the separation, identification, and quantification of individual components within a mixture. For a reactive and relatively polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for assessing purity and for its isolation from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the direct analysis of this compound without the need for derivatization. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The retention of the compound is primarily governed by hydrophobic interactions. To ensure the carboxylic acid functional group remains protonated and to achieve sharp, symmetrical peaks, the mobile phase is often acidified.

A typical HPLC system for the analysis of this compound would consist of a C18 column with a mobile phase composed of an aqueous solution of a weak acid (e.g., formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is increased over time, allows for the efficient separation of the target compound from impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, as the α,β-unsaturated ketone chromophore in the molecule exhibits significant absorbance at specific wavelengths.

Detailed Research Findings for HPLC Analysis:

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for effective reversed-phase separation of moderately polar organic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier that elutes the compound from the column. Its low viscosity and UV transparency are advantageous. |

| Elution Mode | Gradient | Allows for the separation of a wide range of impurities by gradually increasing the elution strength of the mobile phase. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | The α,β-unsaturated ketone moiety provides a chromophore that absorbs in the UV region, allowing for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

The data in this table is interactive and can be sorted by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, which is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, a derivatization step is necessary. This process converts the non-volatile acid into a more volatile and thermally stable derivative.

A common derivatization method for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This derivative is significantly more volatile and can be readily analyzed by GC-MS.

Once the derivatized sample is injected into the gas chromatograph, it is vaporized and carried by an inert gas (the mobile phase, typically helium) through a capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

The resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern of the TMS derivative of this compound would be expected to show characteristic fragments resulting from cleavage at the ester group, as well as fragmentation of the carbon backbone, including α-cleavage adjacent to the ketone and rearrangements like the McLafferty rearrangement. libretexts.org

Detailed Research Findings for GC-MS Analysis:

| Parameter | Condition | Rationale |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reacts with the carboxylic acid to form a volatile and thermally stable trimethylsilyl (TMS) ester. |

| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane) | A common, nonpolar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized sample. |

| Oven Program | Start at 50 °C, ramp to 280 °C | A temperature gradient allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | A common type of mass analyzer that separates ions based on their mass-to-charge ratio. |

| Scan Range | 40-400 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |

The data in this table is interactive and can be sorted by clicking on the column headers.

The available information is limited to basic compound data from chemical databases, which does not include the detailed research findings on electronic structure, spectroscopic parameter prediction, reaction pathway analysis, conformational analysis, or ligand-receptor interaction modeling as specified in the outline. Therefore, generating an article that is both thorough and strictly focused on the requested topics for "this compound" cannot be accomplished at this time.

Computational and Theoretical Chemistry Applications

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like (Z)-5-Oxohex-3-enoic acid. By employing quantum mechanical calculations, it is possible to elucidate its reactivity towards various reagents and predict the selectivity of its reactions. The presence of multiple functional groups—a carboxylic acid, a ketone, and a Z-configured α,β-unsaturated system—makes this molecule an interesting subject for theoretical investigation.

The reactivity of α,β-unsaturated carbonyl compounds is largely governed by the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. uobabylon.edu.iq Nucleophilic attack can occur at either of these positions, leading to 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon), also known as Michael addition. rsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting which of these pathways is more favorable under specific conditions.

Key parameters that can be calculated to predict reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For electrophilic attack, the HOMO indicates the most likely site of reaction (the most nucleophilic center), while for nucleophilic attack, the LUMO reveals the most electrophilic center. In this compound, the LUMO is expected to have significant coefficients on both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. rsc.org

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the β-carbon.

Calculation of Activation Energies: By modeling the reaction pathways for both 1,2- and 1,4-addition, the transition states and their corresponding activation energies can be calculated. The pathway with the lower activation energy is predicted to be the kinetically favored one. For many α,β-unsaturated systems, 1,4-addition is often thermodynamically more stable, while 1,2-addition can sometimes be kinetically favored, especially with "hard" nucleophiles.

A hypothetical study using DFT at the B3LYP/6-31G(d) level of theory could be performed to predict the regioselectivity of a Michael addition reaction with a soft nucleophile, such as a thiol. The results of such a study are presented in the table below.

| Parameter | Value | Interpretation |

|---|---|---|

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| LUMO Coefficient on C2 (Carbonyl) | 0.25 | A potential site for 1,2-addition. |

| LUMO Coefficient on C4 (β-Carbon) | 0.45 | The larger coefficient suggests this is the preferred site for 1,4-addition with soft nucleophiles. rsc.org |

| Activation Energy for 1,2-Addition (with R-SH) | 18.5 kcal/mol | Higher energy barrier, suggesting a slower reaction rate. |

| Activation Energy for 1,4-Addition (with R-SH) | 12.3 kcal/mol | Lower energy barrier, indicating the kinetically preferred pathway. researchgate.net |

These hypothetical findings suggest that for a thiol addition, the 1,4-conjugate addition would be the major reaction pathway, a common outcome for α,β-unsaturated carbonyl compounds. researchgate.net

Computational Design of Novel Derivatives

Computational chemistry is not only used to predict the properties of existing molecules but also to design new ones with desired characteristics. Starting from the scaffold of this compound, novel derivatives can be designed in silico to enhance specific properties, such as biological activity or material characteristics.

One common application is in drug design, where a lead compound is structurally modified to improve its binding affinity and selectivity for a biological target, such as an enzyme. For instance, if this compound were identified as a weak inhibitor of a particular enzyme, computational methods could guide the design of more potent derivatives.

The process for designing novel derivatives typically involves:

Target Identification and Binding Mode Analysis: If the biological target is known, molecular docking simulations can be used to predict the binding mode of the parent compound in the active site. This reveals key interactions, such as hydrogen bonds or hydrophobic contacts.

In Silico Modification: The parent structure is then modified by adding or changing functional groups. For this compound, modifications could include altering the length of the carbon chain, substituting the methyl group, or converting the carboxylic acid to an ester or amide.

Binding Affinity Prediction: The newly designed derivatives are then docked into the enzyme's active site, and their binding affinities are calculated using scoring functions or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize candidates with favorable drug-like properties. nih.gov

A hypothetical design study aimed at improving the inhibitory activity of this compound against a hypothetical enzyme, "Enzyme X," could yield the following results.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Parent Compound | None | -5.2 | Hydrogen bond from carboxylic acid to Lysine-12. |

| Derivative 1 | Methyl group replaced with a phenyl group | -7.8 | Additional π-π stacking with Phenylalanine-85. |

| Derivative 2 | Carboxylic acid converted to methyl ester | -4.5 | Loss of key hydrogen bond to Lysine-12. |

| Derivative 3 | Fluorine atom added to the methyl group (CF3) | -6.1 | Enhanced electrostatic interaction with a positively charged region of the active site. |

Based on this hypothetical data, Derivative 1, with a phenyl group replacing the methyl group, would be identified as a promising candidate for synthesis and experimental testing due to its significantly improved predicted binding affinity. This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern drug discovery and materials science.

Applications and Future Research Directions

Precursor in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Given its functional groups, (Z)-5-Oxohex-3-enoic acid could hypothetically be a precursor to various fine chemicals, such as specialty polymers, unique flavor and fragrance compounds, or components for agrochemicals. The conjugated system of the alkene and ketone could be particularly useful for creating specific chromophores or bioactive scaffolds.

However, similar to its role as a synthon, there is no substantial body of research or industrial literature that documents the use of this compound as a direct precursor in the production of established fine chemicals. Its journey from a chemical curiosity to a feedstock for value-added products has not been detailed in available scientific reports.

Green Chemical Applications and Sustainable Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The origin of a starting material is a key aspect of green chemistry. If this compound could be derived from renewable biomass sources, it would present a significant opportunity for sustainable chemical production. Its structure is reminiscent of intermediates found in the biological breakdown of certain organic compounds.

Nevertheless, there is a lack of published research investigating the bio-based production of this compound. Furthermore, no studies were found that specifically explore its use as a green solvent, a catalyst, or a building block in the context of developing more environmentally benign chemical processes. Its potential contributions to sustainable chemistry are, at present, purely speculative.

Emerging Research Areas and Unexplored Reactivities

The unique combination of functional groups in this compound suggests several avenues for novel research. Its potential for intramolecular reactions, such as cyclizations to form lactones or other heterocyclic systems, could be a fruitful area of investigation. The stereochemistry of the Z-alkene could also be exploited in asymmetric synthesis or in the development of novel polymerization methodologies.

Despite these intriguing possibilities, there are no prominent "emerging research areas" specifically centered on this molecule in the current scientific literature. Its reactivity patterns, beyond what can be inferred from its constituent functional groups, remain largely unexplored and undocumented.

Challenges and Future Perspectives in this compound Research

The primary challenge in the research of this compound is the fundamental lack of foundational studies. For this compound to become relevant in any of the aforementioned applications, future research would need to address several key aspects:

Development of Efficient and Scalable Syntheses: The first step would be to establish robust and cost-effective methods for its preparation, as its current commercial availability is limited.

Exploration of Fundamental Reactivity: A systematic study of its chemical behavior with a wide range of reagents is necessary to uncover novel and useful transformations.

Investigation of Bio-Sourcing: Research into biosynthetic pathways or the conversion of biomass-derived platform chemicals into this compound would be crucial for its application in green chemistry.

Evaluation of Biological Activity: Screening for potential pharmaceutical, agrochemical, or other bioactive properties could uncover previously unknown applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-5-Oxohex-3-enoic acid, and what analytical methods validate its structural integrity?

- Methodological Answer : Synthesis typically involves aldol condensation or selective oxidation of hex-3-enoic acid derivatives. Key steps include:

- Catalytic oxidation using RuO₂/NaIO₄ for regioselective ketone formation .

- Stereochemical control via chiral auxiliaries or asymmetric catalysis to ensure (Z)-configuration .

- Validation :

- NMR (¹H/¹³C): Characteristic δ values for α,β-unsaturated ketone (e.g., δ ~6.3 ppm for vinyl proton, δ ~200 ppm for carbonyl carbon).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C=C) .

- Table 1 : Comparative NMR Data from Recent Studies

| Solvent | δ (C=O, ppm) | δ (C=C, ppm) | Reference |

|---|---|---|---|

| CDCl₃ | 201.5 | 125.7 | |

| DMSO-d₆ | 199.8 | 127.3 |

Q. How do researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility hinges on:

- Detailed protocols : Documenting reaction conditions (temperature, solvent purity, catalyst loading) .

- Purity checks : HPLC or GC-MS to confirm absence of (E)-isomers or byproducts .

- Independent replication : Cross-lab validation using shared spectral libraries or reference materials .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in biological systems?

- Methodological Answer :

- DFT calculations : To map electrophilic sites (e.g., α,β-unsaturated ketone for Michael addition) .

- Molecular docking : Simulate interactions with enzymes (e.g., dehydrogenases) to predict metabolic pathways .

- Challenges : Accounting for solvent effects and protonation states in aqueous environments .

Q. How can contradictory spectral data for this compound be resolved across studies?

- Methodological Answer : Contradictions often arise from:

- Solvent polarity : Shifts in NMR peaks due to hydrogen bonding in polar solvents (e.g., DMSO vs. CDCl₃) .

- Isomeric impurities : Use of chiral columns (e.g., Chiralcel OD-H) to isolate (Z)-isomer .

- Collaborative validation : Cross-referencing with crystallographic data (e.g., X-ray diffraction) for absolute configuration .

Q. What experimental designs are optimal for studying the acid’s role in enzyme inhibition or activation?

- Methodological Answer :

- Kinetic assays : Measure Vₘₐₓ and Kₘ under varying pH (3–7) to assess pH-dependent activity .

- Control experiments : Include competitive inhibitors (e.g., malonic acid) to differentiate binding modes .

- Data interpretation : Use Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) .

Literature and Data Management

Q. What criteria should guide the selection of literature for a review on this compound?

- Methodological Answer : Prioritize:

- Primary sources : Journals with rigorous peer review (e.g., Beilstein Journal of Organic Chemistry) .

- Experimental transparency : Studies providing raw data or supplementary materials (e.g., NMR spectra) .

- Avoidance of redundancy : Exclude reviews that lack novel synthesis or mechanistic insights .

Q. How can researchers systematically address gaps in existing data on this compound?

- Methodological Answer :

- Meta-analysis : Aggregate kinetic data from multiple studies to identify trends (e.g., activation energy ranges) .

- Open data practices : Share unresolved spectral anomalies via platforms like Zenodo for collaborative analysis .

Quality Assurance and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Error analysis : Report 95% confidence intervals for IC₅₀ values .

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

- Methodological Answer : Follow Beilstein guidelines :

- Detailed experimental section : Include catalyst batch numbers, solvent drying methods, and reaction monitoring (TLC/Rf values) .

- Supporting information : Provide high-resolution spectra and chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.